

Spectroscopic Profile of Brevianamide B: A Technical Guide

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Compound of Interest

Compound Name: **BREVIANAMIDE**

Cat. No.: **B1173143**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite **brevianamide** B. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of **brevianamide** B relies heavily on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained in different deuterated solvents.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Brevianamide B**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
11.50	s	DMSO-d ₆	
7.35 – 7.24	m	DMSO-d ₆	
6.99 – 6.89	m	DMSO-d ₆	
5.62 – 5.47	m	DMSO-d ₆	
5.19	s	DMSO-d ₆	
4.73	m	DMSO-d ₆	
4.33	s	DMSO-d ₆	
3.57 – 3.45	m	DMSO-d ₆	
3.35	d	1.8	DMSO-d ₆
3.20	dd	14.4, 10.1	DMSO-d ₆
2.12	dt	10.0, 3.0	DMSO-d ₆
Data for CDCl ₃ was not explicitly available in the provided search results.			
CDCl ₃			

Table 2: ¹³C NMR Spectroscopic Data for **Brevianamide B.**[\[1\]](#)

Chemical Shift (δ) ppm	Solvent
173.0	DMSO-d ₆
168.4	DMSO-d ₆
165.8	DMSO-d ₆
163.4	DMSO-d ₆
140.7	DMSO-d ₆
139.9	DMSO-d ₆
138.3	DMSO-d ₆
136.3	DMSO-d ₆
126.4	DMSO-d ₆
123.5	DMSO-d ₆
120.6	DMSO-d ₆
120.3	DMSO-d ₆
120.0	DMSO-d ₆
118.1	DMSO-d ₆
117.6	DMSO-d ₆
117.5	DMSO-d ₆
113.0	DMSO-d ₆
110.7	DMSO-d ₆
103.3	DMSO-d ₆
100.5	DMSO-d ₆
68.0	DMSO-d ₆
66.8	DMSO-d ₆
65.9	DMSO-d ₆

59.6	DMSO-d ₆
58.7	DMSO-d ₆
54.2	DMSO-d ₆
49.1	DMSO-d ₆
43.5	DMSO-d ₆
40.5 - 39.5	DMSO-d ₆
36.6	DMSO-d ₆
34.5	DMSO-d ₆
30.1	DMSO-d ₆
28.6	DMSO-d ₆
27.9	DMSO-d ₆
25.8	DMSO-d ₆
24.0	DMSO-d ₆
23.8	DMSO-d ₆
21.6	DMSO-d ₆
Data for CDCl ₃ was not explicitly available in the provided search results.	CDCl ₃

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of a molecule. For **brevianamide** B, the molecular formula is C₂₁H₂₃N₃O₃, with a monoisotopic mass of 365.1739 Da.[\[2\]](#)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Brevianamide** B.

Ion	Calculated m/z	Observed m/z	Method
[M+H] ⁺	366.1812	Data not explicitly available in search results	ESI

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols are based on generalized procedures for the analysis of complex natural products.[\[3\]](#)

NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 500 MHz or higher field spectrometer.
- Sample Preparation: Samples of **brevianamide** B are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Due to the compound's limited solubility in CDCl₃, a saturated solution may be necessary for analysis.[\[3\]](#)
- ¹H NMR: One-dimensional proton NMR spectra are acquired using standard pulse sequences.
- ¹³C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling.
- 2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed.

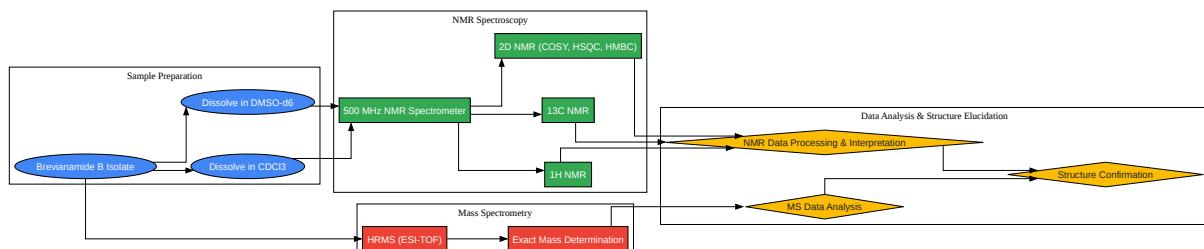
Mass Spectrometry

- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

- ESI-MS: The analysis is performed in positive ion mode to observe the protonated molecule $[M+H]^+$. The instrument is calibrated using a standard calibrant, such as sodium formate clusters, to ensure high mass accuracy.[3]

Analytical Workflow Visualization

The logical flow of experiments for the spectroscopic analysis of **brevianamide B** is depicted in the following diagram. This workflow illustrates the process from sample preparation to data analysis and structural confirmation.



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Spectroscopic Analysis Workflow for **Brevianamide B**.

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